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Compound of Interest

Compound Name:
Piperidine-3-carbonitrile

hydrochloride

Cat. No.: B598280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-Piperidine-
3-carbonitrile hydrochloride. The interpretation of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and

purity assessment of this compound, which serves as a valuable building block in medicinal

chemistry and drug development.

Chemical Structure and Properties
IUPAC Name: (R)-Piperidine-3-carbonitrile hydrochloride

Molecular Formula: C₆H₁₁ClN₂[1]

Molecular Weight: 146.62 g/mol [1]

Chirality: The presence of a stereocenter at the C3 position of the piperidine ring results in

two enantiomers. This guide focuses on the (R)-enantiomer.

Spectroscopic Data Summary
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Due to the limited availability of specific experimental spectra for (R)-Piperidine-3-carbonitrile
hydrochloride in publicly accessible databases, the following data tables are based on

predictive analysis and comparison with structurally similar compounds, such as piperidine and

its derivatives.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted
Integration

H1 (NH) 9.0 - 11.0 Broad singlet 2H

H3 3.5 - 3.8 Multiplet 1H

H2ax, H6ax 3.2 - 3.5 Multiplet 2H

H2eq, H6eq 2.8 - 3.1 Multiplet 2H

H4ax, H5ax 2.0 - 2.3 Multiplet 2H

H4eq, H5eq 1.8 - 2.0 Multiplet 2H

Note: The chemical shifts are referenced to a standard internal solvent peak. The hydrochloride

salt form will result in deshielding of the protons, particularly the N-H protons and the adjacent

α-protons.

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)

C≡N 118 - 122

C2, C6 45 - 50

C3 28 - 32

C4, C5 22 - 28
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Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each

carbon environment.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch (salt) 2700 - 3000 Strong, broad

C-H stretch (alkane) 2850 - 2960 Medium to strong

C≡N stretch 2240 - 2260 Medium

C-N stretch 1000 - 1250 Medium

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)

Ion Predicted m/z

[M+H]⁺ 111.09

[M+Na]⁺ 133.07

Note: The molecular ion of the free base (C₆H₁₀N₂) is expected to be observed. The

hydrochloride salt will dissociate in the ESI source.

Experimental Protocols
NMR Spectroscopy
A sample of 5-10 mg of (R)-Piperidine-3-carbonitrile hydrochloride is dissolved in 0.5-0.7

mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆

(DMSO-d₆).[2] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are

acquired on a 400 MHz or higher field spectrometer.
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Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A

small amount of the solid is placed directly on the ATR crystal, and pressure is applied to

ensure good contact.[3] Alternatively, a potassium bromide (KBr) pellet can be prepared by

grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin,

transparent disk.[3]

Mass Spectrometry
Electrospray ionization (ESI) is a suitable method for this polar compound. The sample is

dissolved in a solvent such as methanol or acetonitrile at a concentration of approximately 1

mg/mL.[4] This stock solution is then further diluted to the low µg/mL range and introduced into

the mass spectrometer.[4]

Data Interpretation Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of (R)-

Piperidine-3-carbonitrile hydrochloride.
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Caption: Workflow for Spectroscopic Data Interpretation.

Hypothetical Signaling Pathway in Drug
Development
Piperidine scaffolds are common in pharmacologically active compounds. The following

diagram illustrates a hypothetical signaling pathway where a drug containing the (R)-

Piperidine-3-carbonitrile moiety acts as an antagonist to a G-protein coupled receptor (GPCR).
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Caption: Hypothetical GPCR Antagonism Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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